molecular formula C25H21N5O3 B1227099 N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B1227099
M. Wt: 439.5 g/mol
InChI Key: DAMDQEJEZBNBET-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic carboxamide derivative featuring:

  • A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, providing structural rigidity and electronic conjugation.
  • A 6-imino-2-oxo motif, contributing to hydrogen-bonding capabilities.

Properties

Molecular Formula

C25H21N5O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H21N5O3/c26-22-19(24(31)27-16-18-9-6-14-33-18)15-20-23(28-21-10-4-5-12-29(21)25(20)32)30(22)13-11-17-7-2-1-3-8-17/h1-10,12,14-15,26H,11,13,16H2,(H,27,31)

InChI Key

DAMDQEJEZBNBET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CO4)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl precursor. This is followed by the introduction of the imino group and the formation of the triazatricyclo framework. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furan-2-carboxylic acid derivatives, while reduction of the imino group could produce amine derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (Inferred) Functional Groups
Target Compound Tricyclic triazatricyclo framework Furan-2-ylmethyl, 2-phenylethyl High (~500–600 Da) Carboxamide, imino, oxo
Cyprofuram () Tetrahydro-2-oxo-3-furanyl 3-chlorophenyl, cyclopropanecarboxamide Moderate (~300–400 Da) Carboxamide, oxo
Flutolanil () Benzamide 3-(1-methylethoxy)phenyl, trifluoromethyl Moderate (~300–400 Da) Carboxamide, trifluoromethyl
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl] () Bicyclic β-lactam Tetrazole, thiadiazolethio High (~500–600 Da) β-lactam, acetamido, thiadiazolethio

Key Observations:

Substituent Diversity : The furan-2-ylmethyl group shares structural similarity with tetrahydrofuran derivatives like cyprofuram (), but its aromaticity may increase π-π interactions compared to saturated analogs. The 2-phenylethyl group contrasts with the trifluoromethyl in flutolanil, suggesting divergent solubility profiles (higher lipophilicity vs. fluorophilic character) .

Electronic and Reactivity Comparison

Table 2: Electronic Properties

Compound Conjugation System Electron-Withdrawing/Drawing Groups Reactivity Insights
Target Compound Extended π-system (tricyclic) Oxo (electron-withdrawing) Likely stabilized resonance; may resist electrophilic substitution.
Flubenzimine () Bis(trifluoromethyl)imino Trifluoromethyl, imino High electron deficiency; reactive toward nucleophiles.
β-lactams () Bicyclic conjugated system β-lactam ring (strained) Susceptible to ring-opening reactions (e.g., hydrolysis).

Key Observations:

Resonance Stabilization : The target compound’s tricyclic system likely delocalizes electron density, reducing reactivity compared to strained systems like β-lactams () or electron-deficient flubenzimine () .

Isoelectronicity vs. Isovalency: While the target compound may share valence electron counts with simpler carboxamides (e.g., cyprofuram), its distinct geometry (non-planar tricyclic core) limits "isoelectronic" equivalence, aligning with Boudart’s principle () that structural geometry dictates chemical behavior .

Biological Activity

N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and diverse functional groups. This article examines its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features:

  • Furan ring : A five-membered aromatic heterocycle containing oxygen.
  • Triazine structure : Provides stability and potential reactivity.
  • Imino group : Enhances the compound's biological interactions.

The molecular formula indicates significant diversity in functional groups that may contribute to its biological properties.

Biological Activity Overview

Compounds with similar structural motifs often exhibit various biological activities such as:

  • Anti-inflammatory
  • Anticancer
  • Antimicrobial

The specific biological activity of this compound requires empirical studies to elucidate its mechanisms of action and therapeutic potential.

Research indicates that derivatives of similar compounds can inhibit key enzymes involved in cancer progression and inflammation. Techniques such as molecular docking simulations are employed to predict binding affinities and modes of action against specific targets.

In Vitro Assays

In vitro assays are crucial for assessing efficacy and safety profiles. Preliminary studies suggest that this compound may have significant inhibitory effects on cancer cell lines and inflammatory pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals varying biological activities:

Compound NameStructural FeaturesBiological Activity
Compound AContains methoxy phenyl groupsAnticancer activity
Compound BFuran moiety presentAntimicrobial properties
Compound CTriazole ring structureAnti-inflammatory effects

The unique combination of a triazatricyclo framework with both furan and phenylethyl groups in this compound may enhance its reactivity and biological efficacy compared to simpler analogs.

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds for their potential as therapeutic agents:

  • Study on SARS-CoV-2 Inhibitors : Research on furan-based derivatives showed promising results against SARS-CoV-2 M pro with IC50 values indicating effective inhibition (IC50 = 1.55 μM) .
  • Anti-cancer Activity : Compounds sharing structural similarities demonstrated significant anti-cancer properties in various cancer cell lines .
  • Anti-inflammatory Effects : The presence of the triazine structure has been linked to reduced inflammatory responses in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 2
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

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